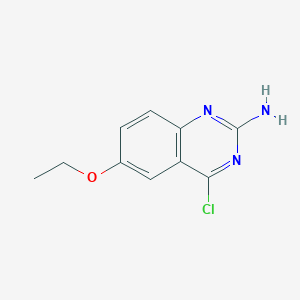
4-Chloro-6-ethoxyquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxyquinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with ethoxyamine under specific conditions. One common method is the microwave-mediated N-arylation of 4-chloroquinazolines in a THF/H2O mixture, which rapidly and efficiently produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
4-Chloro-6-ethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Amine derivatives.
科学研究应用
4-Chloro-6-ethoxyquinazolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Research: The compound is studied for its interactions with receptor tyrosine kinases and other molecular targets.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-6-ethoxyquinazolin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 4-Chloro-6-ethoxyquinazolin-2-amine.
6-Ethoxyquinazoline: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
4-chloro-6-ethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3,(H2,12,13,14) |
InChI 键 |
BIIVJEYXWHSXIP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


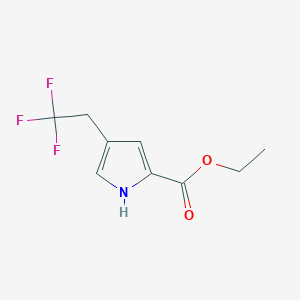


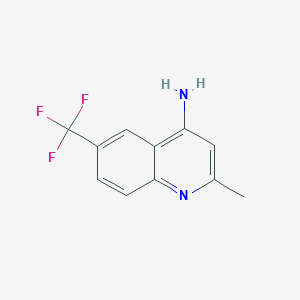
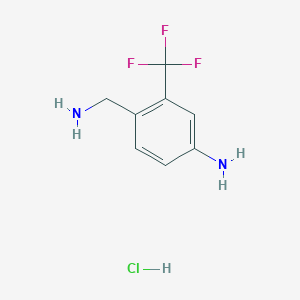
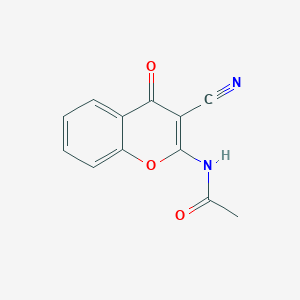


![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
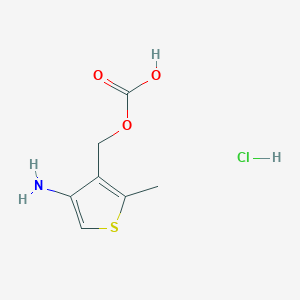
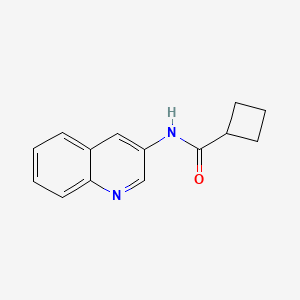
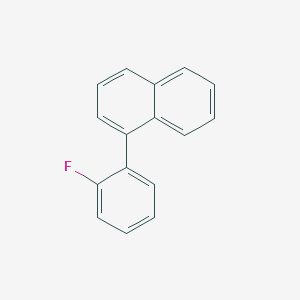
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)

